6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C12H8BrF3N2 |
|---|---|
Molecular Weight |
317.10 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
MVIIWIFIHKOFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Based on Patent Literature
A representative multi-step synthetic route is outlined in patents CN108997223B and US10556871B, which describe the preparation of intermediates leading to the target pyrimidine derivative or closely related compounds.
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification: p-bromophenylacetic acid reacted with methanol in presence of solid acid catalyst | Reflux 5-6 h, cooling below 30°C, filtration | 93.9 - 95.0 | Intermediate 1: methyl p-bromophenylacetate |
| 2 | Reaction of Intermediate 1 with sodium methoxide and dimethyl carbonate | 70-80°C, 4-8 h, nitrogen atmosphere | Not specified | Formation of Intermediate 2 |
| 3 | Cyclization with formamidine hydrochloride | 20-30°C, 15-17 h | 92.5 | Intermediate 3: pyrimidine scaffold |
| 4 | Chlorination using phosgene and N,N-dimethylaminopyridine in toluene | 95-100°C, 3-4 h | 84.6 - 85.6 | Formation of 5-(4-bromophenyl)-4,6-dichloropyrimidine |
The overall yield for the multi-step process is approximately 72-74% based on reaction yields at each step.
Typical Reaction Conditions and Catalysts
- Solvents: Acetonitrile, dimethyl sulfoxide, toluene, methanol.
- Catalysts: Potassium carbonate for facilitating substitution reactions; solid acid catalysts for esterification.
- Atmosphere: Nitrogen to prevent oxidation.
- Temperature: Reflux or controlled heating (25-100°C) depending on reaction step.
- Purification: Filtration, solvent extraction, column chromatography.
Data Table Summarizing Preparation Steps
| Step No. | Reaction | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Product/Intermediate |
|---|---|---|---|---|---|---|---|
| 1 | Esterification of p-bromophenylacetic acid | Solid acid catalyst | Methanol | Reflux (5-6 h), cool to <30°C | 5-6 h | 93.9-95.0 | Methyl p-bromophenylacetate (Intermediate 1) |
| 2 | Reaction with sodium methoxide & dimethyl carbonate | Sodium methoxide | Methanol | 70-80°C, N2 atmosphere | 4-8 h | Not specified | Intermediate 2 |
| 3 | Cyclization with formamidine hydrochloride | Formamidine hydrochloride | Methanol/Toluene | 20-30°C | 15-17 h | 92.5 | Pyrimidine intermediate (Intermediate 3) |
| 4 | Chlorination using phosgene & DMAP | Phosgene, N,N-dimethylaminopyridine | Toluene | 95-100°C | 3-4 h | 84.6-85.6 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Research Discoveries and Optimization Notes
- The use of solid acid catalysts in esterification improves yield and facilitates catalyst recovery.
- Nitrogen atmosphere during reactions prevents unwanted oxidation and side reactions, improving purity.
- Direct alkylation strategies for trifluoromethylated pyrimidines yield higher isolated product amounts compared to cyclocondensation routes.
- Temperature control is critical; reflux conditions generally favor higher yields, while room temperature reactions may reduce yield and increase reaction time.
- Purity of final products is typically above 99% as confirmed by HPLC and LC analyses.
The preparation of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves a well-defined multi-step synthetic process starting from p-bromophenylacetic acid through esterification, methoxide-mediated reactions, cyclization with formamidine hydrochloride, and chlorination steps to form key intermediates. Subsequent introduction of the trifluoromethyl and methyl groups is achieved via selective alkylation protocols under controlled conditions.
The methods described in patents and recent synthetic studies provide reliable, high-yielding routes with yields ranging from 70% to 98%, emphasizing the importance of catalysts, solvents, temperature, and inert atmosphere. These preparation methods are supported by extensive analytical data confirming the high purity and structural integrity of the target compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that pyrimidine derivatives exhibit significant activity against a variety of bacterial and viral strains. For instance, studies have shown that derivatives similar to 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another notable application is in the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound's structural attributes enable it to interact effectively with the enzyme, providing a basis for developing potential therapeutic agents .
Agricultural Chemicals
Pesticide Development
The compound's trifluoromethyl group enhances its lipophilicity, making it suitable for formulating pesticides. Research has shown that similar pyrimidine derivatives can act as effective fungicides and herbicides, targeting specific plant pathogens while minimizing harm to beneficial organisms .
Insecticidal Properties
this compound has also been studied for its insecticidal properties. Field trials have demonstrated its efficacy against common agricultural pests, suggesting it could be developed into a new class of insecticides .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its applications. The presence of the bromophenyl and trifluoromethyl groups significantly influences its biological activity.
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | AChE Inhibition | 0.04 ± 0.01 | Comparable to standard drugs |
| Similar Pyrimidine Derivative | Antimicrobial | Varies | Effective against multiple strains |
| Trifluoromethyl Pyrimidine | Insecticidal | Not specified | Effective in field trials |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several pyrimidine derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in drug development .
Case Study 2: Pesticide Development
A series of field trials were conducted to assess the effectiveness of this compound as a pesticide. The trials demonstrated significant reductions in pest populations compared to untreated controls, supporting its viability as an agricultural chemical .
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or disrupt cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Halogen Substitutions
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine
Functional Group Modifications
- 6-(4-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine Formula: C₁₂H₈BrF₃N₄S Molecular Weight: 377.19 g/mol .
Positional Isomerism on the Aromatic Ring
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
Substituent Additions on the Pyrimidine Core
- 4-Amino-6-bromo-2-methylpyrimidine CAS: 591-54-8 . Similarity Score: 0.87 (vs. target compound) .
Comparative Data Table
Biological Activity
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacological applications. This compound features a unique structure characterized by a bromophenyl group and a trifluoromethyl group, contributing to its chemical properties and potential therapeutic uses.
- Molecular Formula : C₁₂H₈BrF₃N₂
- Molecular Weight : Approximately 317.11 g/mol
- CAS Number : 1100767-02-9
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that pyrimidine derivatives exhibit anticancer properties, with some compounds demonstrating the ability to inhibit microtubule assembly, which is crucial for cancer cell proliferation. For instance, certain analogs have shown effective inhibition percentages ranging from 40.76% to 52.03% at concentrations of 20 μM .
- The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Enzyme Inhibition :
-
Mechanism of Action :
- The interaction studies focusing on this compound's mechanism of action are crucial for understanding its biological effects. It is hypothesized that the trifluoromethyl and bromophenyl groups may influence the binding affinity to biological targets, enhancing its pharmacological profile.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds reveals insights into its unique properties:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Bromo-6-(trifluoromethyl)pyrimidine | 0.80 | Lacks the phenyl substituent but retains trifluoromethyl |
| 6-(Trifluoromethyl)pyrimidin-4-amine | 0.76 | Amino group instead of bromophenyl |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 0.72 | Chlorine instead of bromine |
| 5-Bromo-2-(trifluoromethyl)pyrimidine | 0.72 | Different position of bromination |
| 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | 0.80 | Additional bromination at another position |
This table illustrates how the presence of specific functional groups influences the biological activity and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of pyrimidine derivatives:
- Synthesis Strategies : Research has explored various synthetic routes for creating O-alkyl derivatives of pyrimidines, demonstrating high yields and selectivity in reactions involving trifluoromethyl groups . These methods are essential for producing compounds with enhanced biological activities.
- Cellular Effects : In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, enhancing caspase activity significantly at specific concentrations, which underscores their potential as anticancer agents .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine?
To confirm the molecular structure, employ a combination of ¹H/¹³C NMR and mass spectrometry (MS) for preliminary identification of functional groups and molecular weight. For definitive structural elucidation, single-crystal X-ray diffraction (SCXRD) is critical. Refinement using software like SHELXL (a module of the SHELX system) ensures precise determination of bond lengths, angles, and crystal packing . The compound’s molecular formula (C₁₂H₈BrF₃N₂) and substitution pattern can be cross-referenced with crystallographic databases or synthetic protocols for pyrimidine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow H303+H313+H333 safety codes (risk of toxicity via inhalation, skin contact, or ingestion). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Waste containing brominated or trifluoromethyl groups must be segregated and disposed via certified hazardous waste contractors to prevent environmental contamination .
Q. What are the standard synthetic routes for preparing this compound?
A common approach involves condensation reactions between 4-bromophenyl acetamide derivatives and trifluoromethyl-containing precursors under acidic or basic conditions. For example, cyclization of 4-(4-bromophenyl)-3-oxobutanoate with trifluoroacetamidine hydrochloride can yield the pyrimidine core. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in X-ray data (e.g., thermal parameters, occupancy factors) may arise from disordered trifluoromethyl groups or solvent molecules. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder while maintaining chemically reasonable geometries. Cross-validate results with Hirshfeld surface analysis to assess intermolecular interactions and packing efficiency . For ambiguous cases, complementary techniques like DFT calculations (bond length/angle optimization) can resolve conflicts .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
Yield optimization requires systematic parameter screening:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Temperature control : Reactions at 80–100°C typically improve ring closure but may require inert atmospheres to prevent decomposition.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures facilitate crystallization.
Post-synthetic HPLC-MS analysis (C18 column, acetonitrile/water mobile phase) identifies byproducts for iterative process refinement .
Q. How can the biological activity of this compound be evaluated in anticancer research?
In vitro assays include:
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic studies : Apoptosis induction (Annexin V/PI staining) or cell cycle arrest (flow cytometry).
- Target identification : Molecular docking against kinases (e.g., EGFR) using PyMol or AutoDock to assess trifluoromethyl-pyrimidine interactions . Hybrid derivatives (e.g., benzimidazole conjugates) may enhance activity via dual-target inhibition .
Q. What computational methods predict the compound’s stability and reactivity in solution?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps, Fukui indices) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations in explicit solvent (water, DMSO) assess conformational stability and degradation pathways. Experimental validation via NMR kinetics (monitoring hydrolysis at varied pH) complements computational data .
Q. How can impurities or regioisomers be identified and quantified during synthesis?
Use high-resolution LC-MS/MS to detect impurities (e.g., bromophenyl regioisomers or methyl group oxidation byproducts). For quantification, develop a calibration curve using purified standards. 2D NMR (COSY, HSQC) distinguishes regioisomers by correlating aromatic proton signals with substituent positions .
Q. What methodologies characterize the compound’s solid-state properties for formulation studies?
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C typical for trifluoromethyl pyrimidines).
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs or amorphous content.
- Powder X-ray Diffraction (PXRD) : Matches experimental patterns with SCXRD-predicted simulations to confirm crystallinity .
Q. How can derivatives of this compound be designed to enhance solubility or bioavailability?
Introduce hydrophilic substituents (e.g., hydroxyl, amino) at the 2-methyl or 4-trifluoromethyl positions. Prodrug strategies (e.g., esterification of pyrimidine N1) improve membrane permeability. Computational ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable LogP (<3) and solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
